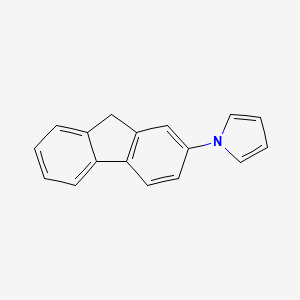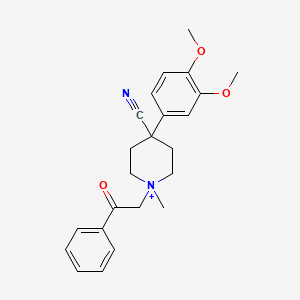![molecular formula C21H22N4O4S B11069399 1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide](/img/structure/B11069399.png)
1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide is a complex organic compound that features a sulfonyl group attached to a prolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide typically involves multiple steps. One common approach is to start with the sulfonylation of a prolinamide derivative. This is followed by the introduction of the phthalazinyl moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phthalazinyl moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrophthalazine derivatives.
Substitution: Various substituted prolinamide derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The phthalazinyl moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
Uniqueness
1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide is unique due to its combination of a sulfonyl group with a phthalazinyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
Molecular Formula |
C21H22N4O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H22N4O4S/c1-14-8-10-15(11-9-14)30(28,29)25-12-4-7-19(25)21(27)22-13-18-16-5-2-3-6-17(16)20(26)24-23-18/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,22,27)(H,24,26) |
InChI Key |
SQEHVYMHRASKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11069331.png)

![2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide](/img/structure/B11069335.png)

![(1-{2-[(2-Benzoylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11069339.png)
![ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate](/img/structure/B11069354.png)
![Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11069357.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11069360.png)
![3-(4-chlorophenyl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4(3H)-one](/img/structure/B11069362.png)
![3-(4-Fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B11069364.png)
![Spiro[4.4]non-3-en-2-one, 4-methyl-3-(1H-tetrazol-5-yl)-1-oxa-](/img/structure/B11069366.png)
![ethyl (5-{[(4-methoxyphenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11069375.png)
![3-[2-[(2-Chlorophenyl)methyl]tetrazol-5-yl]benzoic acid](/img/structure/B11069378.png)
![3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B11069393.png)
